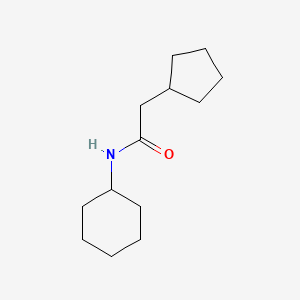![molecular formula C19H26N2O3 B5914743 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)
4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as CPAB, is a small molecule that has been synthesized and studied for its potential use in scientific research. CPAB has shown promise in a variety of applications, including as a tool for studying protein-protein interactions and as a potential therapeutic agent for various diseases.
科学研究应用
4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions. 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to bind to the protein FKBP12, which is involved in the regulation of calcium channels in the heart. 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has also been studied for its potential therapeutic use in various diseases, including cancer and neurodegenerative diseases.
作用机制
The mechanism of action of 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to bind to the protein FKBP12, which is involved in the regulation of calcium channels in the heart. This binding may disrupt the interaction between FKBP12 and its target proteins, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its small size, which allows it to penetrate cell membranes and interact with intracellular proteins. 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is that its mechanism of action is not fully understood, which may limit its potential use in certain applications.
未来方向
There are several future directions for research on 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is the development of 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide derivatives with improved potency and selectivity for specific protein targets. Another area of interest is the use of 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide as a tool for studying protein-protein interactions in vivo, which could lead to a better understanding of cellular signaling pathways and the development of new therapeutic agents. Finally, 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide could also be studied for its potential use in combination with other drugs or therapies for the treatment of various diseases.
合成方法
4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide can be synthesized using a multi-step process that involves the condensation of cyclopentylacetic acid with 2-aminobenzamide, followed by the protection of the resulting amide using tetrahydro-2-furanylmethyl chloroformate. The protected amide is then subjected to deprotection using trifluoroacetic acid, resulting in the final product of 4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide.
属性
IUPAC Name |
4-[(2-cyclopentylacetyl)amino]-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-18(12-14-4-1-2-5-14)21-16-9-7-15(8-10-16)19(23)20-13-17-6-3-11-24-17/h7-10,14,17H,1-6,11-13H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWOHEMHRHVIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(cyclopentylacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5914661.png)
![2-methyl-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914676.png)
![2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914677.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)


![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)



![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)
